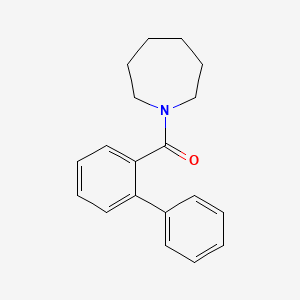
N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine, commonly known as FNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNPA is a thiazole-based compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
Aplicaciones Científicas De Investigación
FNPA has been extensively studied for its potential applications in various fields. In cancer research, FNPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FNPA has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, FNPA has shown promising results in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of FNPA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for the growth and survival of cancer cells. FNPA has been shown to inhibit the activity of various enzymes, including tyrosine kinases, which play a critical role in cancer cell proliferation and survival. In addition, FNPA has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. The anti-inflammatory properties of FNPA are believed to involve the inhibition of various pro-inflammatory cytokines, including TNF-α and IL-6.
Biochemical and Physiological Effects:
FNPA has been shown to have various biochemical and physiological effects, depending on the application and dosage. In cancer research, FNPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, FNPA has been shown to have anti-metastatic properties, which make it a potential candidate for the treatment of metastatic cancer. The anti-inflammatory properties of FNPA are believed to involve the inhibition of various pro-inflammatory cytokines, including TNF-α and IL-6. FNPA has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FNPA has several advantages for lab experiments, including its high purity and stability, which make it suitable for various scientific applications. In addition, the synthesis of FNPA has been optimized to obtain high yields, making it cost-effective for lab experiments. However, FNPA has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. FNPA also has limited bioavailability, which can limit its effectiveness in some applications.
Direcciones Futuras
For research on FNPA include exploring its potential as a treatment for other diseases, including autoimmune disorders and infectious diseases. In addition, further research is needed to fully understand the mechanism of action of FNPA and to optimize its effectiveness in various applications. Finally, the development of more efficient synthesis methods and formulations of FNPA could further enhance its potential for scientific research.
Métodos De Síntesis
FNPA can be synthesized through a multistep process, which involves the reaction of 2-fluoroaniline with 3-nitrobenzaldehyde in the presence of acetic acid and sodium acetate to form an intermediate Schiff base. The Schiff base is then reacted with thiosemicarbazide in the presence of ethanol to form FNPA. The synthesis of FNPA has been optimized to obtain high yields and purity, making it suitable for various scientific applications.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2S/c16-12-6-1-2-7-13(12)17-15-18-14(9-22-15)10-4-3-5-11(8-10)19(20)21/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZZCIWSCPVGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5855857.png)


![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)


amino]methyl}-6-methoxyphenol](/img/structure/B5855897.png)




![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)

